Enhanced Enzyme Inhibition Potency Compared to Non-Iodinated Salicylate
The introduction of a single iodine atom at the 5-position of the salicylate core dramatically increases its binding affinity for phosphoglycerate kinase. The parent acid, 2-hydroxy-5-iodobenzoate, exhibits a Ki value of 0.60 mM for one binding site, which is a 16.7-fold improvement in potency compared to the non-iodinated salicylate (Ki = 10 mM) [1]. While this specific Ki value was determined for the free acid form of the target compound, it provides a direct class-level inference for the enhanced target engagement expected of the ethyl ester analog.
| Evidence Dimension | Inhibition Constant (Ki) for Phosphoglycerate Kinase |
|---|---|
| Target Compound Data | 0.60 mM (as the free acid, 2-hydroxy-5-iodobenzoate) |
| Comparator Or Baseline | Salicylic Acid: 10 mM |
| Quantified Difference | 16.7-fold lower Ki (higher potency) |
| Conditions | In vitro enzymatic assay on yeast phosphoglycerate kinase, pH 7.8, 25°C. |
Why This Matters
This quantifiable increase in binding affinity (lower Ki) demonstrates that the 5-iodo substituent is critical for achieving desired biological activity, validating the selection of this iodinated building block over a non-iodinated salicylate ester for projects targeting salicylate-binding proteins.
- [1] Larsson-Raznikiewicz, M.; Wiksell, E. Inhibition of phosphoglycerate kinase by salicylates. Biochim. Biophys. Acta 1978, 523, 94-100. View Source
